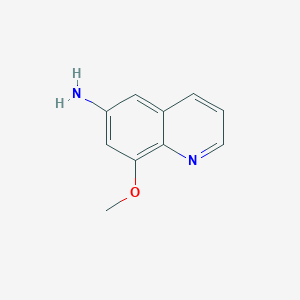

8-Methoxyquinolin-6-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-methoxyquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOUDKKEHNADTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)N)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528445 | |

| Record name | 8-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75959-08-9 | |

| Record name | 8-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxyquinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 8-Methoxyquinolin-6-amine

Introduction: The Strategic Importance of 8-Methoxyquinolin-6-amine

This compound stands as a pivotal molecular scaffold in the landscape of medicinal chemistry and drug discovery. As a substituted quinoline, it belongs to a class of heterocyclic aromatic compounds renowned for their broad spectrum of biological activities. Quinoline derivatives have historically been at the forefront of antimalarial drug development, with quinine itself being a foundational natural product in this field. The strategic placement of the methoxy and amine groups on the quinoline core in this compound imparts specific physicochemical properties that make it a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. This guide provides an in-depth exploration of the primary synthetic pathway to this compound, offering not just a procedural outline but a deep dive into the chemical logic and experimental nuances that underpin its successful preparation.

Core Synthesis Pathway: A Two-Stage Approach

The most established and logical route to this compound proceeds through a two-stage synthesis. This pathway is characterized by its reliance on classical, robust reactions that are well-understood and scalable. The overall strategy involves the initial construction of the quinoline ring system with the desired substituents in a protected or precursor form, followed by the final functional group transformation to yield the target amine.

The two key stages are:

-

Stage 1: Skraup Synthesis of 8-Methoxy-6-nitroquinoline. This initial stage involves the construction of the quinoline core via the Skraup reaction, a powerful method for synthesizing quinolines from anilines.

-

Stage 2: Reduction of the Nitro Group. The second stage focuses on the selective reduction of the nitro group on the quinoline ring to the desired primary amine.

Below is a visual representation of this overarching synthetic strategy.

Caption: High-level overview of the two-stage synthesis of this compound.

Stage 1: The Skraup Reaction for 8-Methoxy-6-nitroquinoline Synthesis

The Skraup reaction is a cornerstone of quinoline synthesis. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring. In the context of synthesizing 8-Methoxy-6-nitroquinoline, a substituted aniline is chosen as the starting material to introduce the methoxy group at the desired position.

Mechanistic Insights and Rationale

The choice of starting materials and reagents in the Skraup reaction is dictated by the desired substitution pattern on the final quinoline ring.

-

Aniline Derivative: To obtain an 8-methoxy substituted quinoline, the logical starting material is p-anisidine (4-methoxyaniline). The methoxy group is an ortho-, para-directing group, which influences the cyclization step.

-

Glycerol and Sulfuric Acid: Glycerol, in the presence of concentrated sulfuric acid, dehydrates to form acrolein (propenal), which is the key three-carbon unit that will form part of the new heterocyclic ring.

-

Oxidizing Agent: An oxidizing agent is required for the final aromatization of the dihydroquinoline intermediate. Historically, arsenic pentoxide was used, but due to its toxicity, milder and safer oxidizing agents are now preferred. A common alternative is the nitro group of a nitroaniline, which can act as the oxidant, or an external oxidant like iodine.[1]

-

Nitration: To install the nitro group at the 6-position, the reaction conditions are controlled to effect nitration of the aniline starting material or the newly formed quinoline ring.

The overall transformation can be visualized as follows:

Caption: Reactants and product of the Skraup synthesis of 8-Methoxy-6-nitroquinoline.

Experimental Protocol: Skraup Synthesis

This protocol is a synthesized procedure based on established methods for Skraup reactions.[1]

| Parameter | Value | Rationale |

| Reactants | p-Anisidine, Glycerol, Sulfuric Acid, Iodine, Potassium Iodide | Standard reagents for the Skraup synthesis. |

| Temperature | 130-140°C | Sufficient to drive the dehydration of glycerol and the cyclization reaction. |

| Reaction Time | 4-6 hours | Ensures complete reaction as monitored by TLC. |

| Work-up | Neutralization with NaOH, extraction | To isolate the product from the acidic reaction mixture. |

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 79 mL of concentrated sulfuric acid to 65 mL of glycerol while cooling in an ice bath to maintain the temperature below 70°C.

-

Addition of Aniline: To this mixture, add 40 g of p-anisidine in portions, ensuring the temperature does not exceed 85°C.

-

Addition of Oxidant: Prepare a solution of 2.76 g of potassium iodide and 3.2 g of iodine in 15 mL of water. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Heating: Slowly heat the reaction mixture to 135°C and maintain this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Isolation: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium hydroxide until the pH is between 7 and 8.

-

Extraction and Purification: The precipitated crude product is collected by filtration, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield 8-methoxy-6-nitroquinoline.

Stage 2: Reduction of 8-Methoxy-6-nitroquinoline to this compound

The final step in the synthesis is the reduction of the nitro group to a primary amine. This is a common and well-established transformation in organic synthesis.

Choice of Reducing Agent: A Critical Decision

Several methods can be employed for the reduction of an aromatic nitro group. The choice of reducing agent is critical to ensure high yield and selectivity, avoiding the reduction of the quinoline ring itself.

-

Catalytic Hydrogenation: This is a clean and efficient method. A catalyst such as palladium on carbon (Pd/C) is used in the presence of a hydrogen source. Hydrazine hydrate is a convenient and effective hydrogen donor in this context.[1]

-

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl) are also effective for this reduction.[2]

For this guide, we will focus on the catalytic hydrogenation approach due to its cleaner reaction profile and avoidance of heavy metal waste.

The reduction reaction can be depicted as follows:

Caption: The reduction of 8-Methoxy-6-nitroquinoline to the final product.

Experimental Protocol: Nitro Group Reduction

The following protocol is based on standard procedures for the reduction of aromatic nitro compounds using catalytic hydrogenation.[1]

| Parameter | Value | Rationale |

| Reactants | 8-Methoxy-6-nitroquinoline, 10% Pd/C, Hydrazine hydrate, Ethanol | Standard reagents for catalytic transfer hydrogenation. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Reaction Time | 6-8 hours | Typically sufficient for complete conversion. |

| Work-up | Filtration, evaporation, column chromatography | To remove the catalyst and purify the final product. |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 30 g of 8-methoxy-6-nitroquinoline in 250 mL of ethanol.

-

Addition of Catalyst and Hydrogen Source: To this solution, add 3 g of 10% palladium on carbon (Pd/C) and 19.2 g of 80% hydrazine hydrate.

-

Heating: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to afford pure this compound as a solid.

Conclusion and Future Perspectives

The synthesis of this compound via the Skraup reaction followed by nitro group reduction is a robust and well-established pathway. This guide has provided a detailed, step-by-step methodology, grounded in the fundamental principles of organic chemistry. The resulting molecule is a valuable building block for the development of novel therapeutic agents, particularly in the continued search for effective antimalarial drugs and other medicinal compounds.[3][4][5] Further research may focus on developing more environmentally benign and efficient catalytic systems for both the Skraup reaction and the nitro group reduction, potentially utilizing flow chemistry or novel nanocatalysts to enhance the sustainability of this important synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A-A Deep Dive into the Spectroscopic Signature of 8-Methoxyquinolin-6-amine

Abstract: 8-Methoxyquinolin-6-amine (CAS No. 75959-08-9) is a pivotal heterocyclic amine, serving as a crucial structural motif and building block in the synthesis of pharmacologically active compounds.[1][2] Its utility in drug discovery and materials science necessitates unambiguous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting spectral data, offering a comprehensive reference for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3] The specific isomeric arrangement and substitution pattern, such as in this compound, dictates its chemical reactivity and biological activity. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent research and development.

A multi-technique spectroscopic approach provides a holistic and definitive structural portrait. While NMR spectroscopy maps the precise connectivity of the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups present. Mass spectrometry complements these by confirming the molecular weight and offering insights into the molecule's stability and fragmentation patterns. This guide will walk through the application of these three pillars of analytical chemistry to provide a complete spectroscopic signature of this compound.

Figure 1: Integrated workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the molecular structure, including connectivity and stereochemistry.

¹H NMR Spectroscopy

Expertise & Rationale: ¹H NMR provides a proton census, revealing the chemical environment, number, and neighboring relationships of every hydrogen atom in the molecule. For this compound, we expect distinct signals for the aromatic protons on the quinoline core, a sharp singlet for the methoxy group protons, and a characteristically broader signal for the amine protons. The choice of solvent is critical; while CDCl₃ is a common choice, a protic solvent like DMSO-d₆ is often superior for observing labile N-H protons, which can sometimes exchange too rapidly to be seen in other solvents.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ facilitates the observation of the N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

Data Interpretation & Presentation

References

An In-depth Technical Guide to 8-Methoxyquinolin-6-amine: Synthesis, Properties, and Potential Applications

Introduction: Navigating the Isomeric Landscape of Methoxyquinolines

In the vast field of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic system allows for diverse functionalization, leading to a wide spectrum of biological activities, from antimalarial to anticancer effects.[3][4] This guide focuses on a specific, yet lesser-documented member of this family: 8-Methoxyquinolin-6-amine .

A critical point of clarification is the distinction of this compound from its more widely researched isomer, 6-methoxyquinolin-8-amine (also known as 8-amino-6-methoxyquinoline). These two molecules share the same molecular formula and weight but differ in the substitution pattern on the quinoline ring, which can lead to significant differences in their chemical reactivity and biological profiles. This guide is dedicated exclusively to the technical details of this compound (CAS: 75959-08-9), providing a foundational resource for researchers and drug development professionals interested in exploring its potential. Due to the limited availability of direct experimental data for this specific isomer, this document integrates established principles of quinoline chemistry to propose robust synthetic strategies and to extrapolate potential applications, thereby ensuring a scientifically grounded and practical resource.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 75959-08-9 | ChemicalBook |

| Molecular Formula | C₁₀H₁₀N₂O | ChemicalBook |

| Molecular Weight | 174.2 g/mol | ChemicalBook |

| Melting Point | 167-169 °C | ChemicalBook |

| Boiling Point (Predicted) | 368.3 ± 22.0 °C | ChemicalBook |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | ChemicalBook |

Proposed Synthesis of this compound

The proposed pathway hinges on the synthesis of the key intermediate, 8-methoxy-6-nitroquinoline . This can be achieved via a Skraup reaction using 2-methoxy-4-nitroaniline as the starting material. The subsequent reduction of the nitro group is a standard transformation in organic synthesis.

Experimental Protocol

Part 1: Synthesis of 8-Methoxy-6-nitroquinoline (Proposed)

This protocol is adapted from the well-documented Skraup synthesis of the isomeric 6-methoxy-8-nitroquinoline.[6]

-

Materials:

-

2-methoxy-4-nitroaniline

-

Arsenic pentoxide (or another suitable oxidizing agent)

-

Glycerol

-

Concentrated Sulfuric Acid

-

Chloroform

-

Methanol

-

-

Procedure:

-

In a large, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, create a homogeneous slurry of arsenic pentoxide, 2-methoxy-4-nitroaniline, and glycerol.

-

With vigorous stirring, add concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will likely rise spontaneously.

-

After the addition is complete, carefully heat the reaction mixture in an oil bath to approximately 105-110°C. Maintain this temperature for 2-3 hours. Caution: Skraup reactions can be highly exothermic and should be conducted with appropriate safety measures in a well-ventilated fume hood.[5]

-

Allow the reaction mixture to cool, then carefully pour it into a large volume of water and neutralize with a concentrated sodium hydroxide solution.

-

The crude product can be extracted with chloroform. The combined organic layers should be washed, dried, and the solvent removed under reduced pressure.

-

Purification can be achieved by recrystallization from a suitable solvent such as methanol to yield 8-methoxy-6-nitroquinoline.

-

Part 2: Reduction of 8-Methoxy-6-nitroquinoline to this compound (Proposed)

This is a standard reduction of an aromatic nitro group.

-

Materials:

-

8-methoxy-6-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 8-methoxy-6-nitroquinoline in ethanol or a similar solvent in a round-bottom flask.

-

Add an excess of Tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid to the solution.

-

Heat the mixture to reflux and stir for several hours until TLC analysis indicates the complete consumption of the starting material.

-

After cooling, carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Further purification can be performed using column chromatography if necessary.

-

Potential Applications in Drug Discovery and Research

The quinoline nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[1][7] While direct biological data for this compound is scarce, its structural features suggest it is a valuable scaffold for the development of novel therapeutic agents.

1. A Building Block for Bioactive Molecules: The primary amine at the 6-position and the methoxy group at the 8-position provide two distinct points for chemical modification. This allows this compound to serve as a versatile intermediate for creating libraries of novel compounds for high-throughput screening. Its unique substitution pattern could lead to derivatives with novel structure-activity relationships (SAR) compared to its more studied isomer.[4]

2. Potential as an Antimalarial Agent: Many quinoline-based drugs, such as chloroquine and quinine, exert their antimalarial effect by interfering with heme detoxification in the parasite's food vacuole.[8][9] They accumulate in this acidic compartment and inhibit the polymerization of toxic heme into hemozoin, leading to parasite death.[9] It is plausible that novel derivatives synthesized from this compound could exhibit similar mechanisms of action.

3. Exploration in Oncology: The quinoline scaffold is also prevalent in anticancer agents that function through various mechanisms, including the inhibition of tyrosine kinases, tubulin polymerization, and DNA repair pathways.[3][4] The unique electronic and steric properties of this compound could be leveraged to design novel inhibitors of these key cancer-related targets.

Conclusion

This compound represents an under-explored yet potentially valuable molecule in the field of medicinal chemistry. While the current body of literature on this specific isomer is limited, its structural relationship to a wide range of biologically active compounds underscores its potential as a key building block for future drug discovery programs. The proposed synthetic route, grounded in established chemical principles, provides a clear and actionable pathway for its preparation. As researchers continue to seek novel scaffolds to overcome challenges like drug resistance, compounds such as this compound offer a promising frontier for investigation. This guide serves as a foundational resource to stimulate and support such endeavors.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

Navigating the Synthesis of 8-Methoxyquinolin-6-amine: A Technical Guide to Starting Materials and Core Methodologies

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 8-Methoxyquinolin-6-amine stands out as a critical building block and intermediate in the synthesis of pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this key compound, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

The Predominant Synthetic Strategy: A Two-Step Approach

The most established and widely practiced synthesis of this compound is a robust two-step process. This strategy involves the initial construction of the quinoline ring system with a nitro group at the 6-position, followed by the reduction of this nitro functionality to the desired primary amine. This approach offers a reliable and scalable method for accessing the target molecule.

Step 1: Building the Quinoline Core via Skraup-Doebner-von Miller Reaction

The initial and most critical step is the formation of the 8-methoxy-6-nitroquinoline intermediate. The classic and highly effective method for this transformation is the Skraup-Doebner-von Miller reaction. This powerful acid-catalyzed cyclization reaction constructs the quinoline ring from an appropriately substituted aniline and an α,β-unsaturated carbonyl compound, which is typically generated in situ.

The judicious selection of the aniline precursor is paramount to achieving the desired substitution pattern on the quinoline ring. For the synthesis of 8-methoxy-6-nitroquinoline, the key starting materials are:

-

2-Methoxy-4-nitroaniline: This is the critical aromatic precursor. The strategic placement of the methoxy group at the 2-position and the nitro group at the 4-position on the aniline ring dictates the regiochemical outcome of the cyclization, ensuring the formation of the desired 8-methoxy-6-nitroquinoline isomer.

-

Glycerol: This serves as the source for the three-carbon backbone of the pyridine portion of the quinoline ring. In the presence of a strong acid and heat, glycerol dehydrates to form acrolein (propenal), the reactive α,β-unsaturated aldehyde.

-

Oxidizing Agent: An oxidizing agent is required to aromatize the initially formed dihydroquinoline intermediate. Nitrobenzene is a traditional choice, often serving as both the oxidant and a high-boiling solvent. However, due to its toxicity, milder and more environmentally benign oxidants such as arsenic acid or iodine are often preferred in modern applications.[1]

-

Strong Acid: Concentrated sulfuric acid is the most common catalyst and dehydrating agent for this reaction.[1] It facilitates the dehydration of glycerol to acrolein and catalyzes the cyclization and subsequent dehydration steps.

-

Moderator (Optional but Recommended): The Skraup reaction is notoriously exothermic and can be violent.[2] To control the reaction rate and ensure safety, a moderator such as ferrous sulfate is often added.[2]

The overall synthetic transformation is depicted below:

Caption: Skraup Synthesis of the Nitro Intermediate.

Step 2: Reduction of the Nitro Group to Form this compound

The final step in this primary synthetic route is the reduction of the nitro group of 8-methoxy-6-nitroquinoline to the corresponding amine. This is a standard transformation in organic synthesis, and several reliable methods are available.

The choice of reducing agent can be influenced by factors such as scale, cost, and the presence of other functional groups.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Tin(II) Chloride (SnCl₂) | HCl, Ethanol | High yield, reliable for small to medium scale.[3] | Generates tin waste, which requires proper disposal. |

| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Palladium on Carbon, Ethanol or Ethyl Acetate | Clean reaction with water as the only byproduct, scalable. | Requires specialized hydrogenation equipment, potential for catalyst poisoning. |

| Iron (Fe) in Acetic Acid | Fe powder, Acetic Acid | Inexpensive and effective. | Can require acidic workup and generates iron sludge. |

The reduction of the nitro intermediate to the final amine product is illustrated below:

Caption: Reduction to the Final Amine Product.

Alternative Synthetic Pathways: An Overview

While the Skraup-Doebner-von Miller reaction followed by reduction is the most common route, other classical quinoline syntheses could theoretically be adapted to produce this compound, although they are less frequently reported for this specific isomer. These alternative pathways may offer advantages in specific contexts, such as avoiding harsh reaction conditions or utilizing different starting materials.

-

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing a reactive α-methylene group.[4][5] To synthesize this compound via this route, one would require a suitably substituted 2-aminobenzaldehyde or ketone, which may not be readily available.

-

Combes Quinoline Synthesis: The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions.[6][7] The regioselectivity of the cyclization would be a critical factor to control in order to obtain the desired 8-methoxy-6-amino substitution pattern.

-

Doebner-von Miller Reaction (Directly with an Amino Precursor): While related to the Skraup synthesis, the Doebner-von Miller reaction more broadly involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] Attempting this reaction with an aniline already containing the final amine functionality (e.g., a protected diamine) would likely be complicated by side reactions.

The decision tree for selecting a synthetic route is primarily dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Caption: Decision Tree for Synthetic Strategy.

Experimental Protocols

Protocol 1: Synthesis of 8-Methoxy-6-nitroquinoline via Skraup Reaction

This protocol is a representative example and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Addition of Reactants: To the cooled mixture, add 2-methoxy-4-nitroaniline and ferrous sulfate heptahydrate (as a moderator).

-

Heating and Reaction: Gently heat the mixture in an oil bath. The reaction is exothermic and should be carefully controlled. Maintain the temperature at approximately 140-150°C for 3-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool. Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

-

Isolation and Purification: The crude product can be isolated by steam distillation or solvent extraction. The resulting solid is then purified by recrystallization from a suitable solvent such as ethanol to yield 8-methoxy-6-nitroquinoline.

Protocol 2: Reduction of 8-Methoxy-6-nitroquinoline using Tin(II) Chloride

-

Dissolution: Dissolve 8-methoxy-6-nitroquinoline in ethanol in a round-bottom flask.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Reaction: Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and carefully neutralize with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is basic.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Conclusion

The synthesis of this compound is a well-established process that hinges on the classic Skraup-Doebner-von Miller reaction to construct the core quinoline structure, followed by a straightforward reduction of a nitro intermediate. The key to success lies in the selection of the correct starting material, 2-methoxy-4-nitroaniline, to ensure the desired regiochemistry. While alternative methods exist in principle, the two-step Skraup and reduction pathway remains the most practical and widely used approach in both academic and industrial settings. This guide provides the foundational knowledge for researchers to confidently embark on the synthesis of this valuable chemical intermediate.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

A Theoretical Investigation of the Electronic Structure of 8-Methoxyquinolin-6-amine: A Guide for Drug Discovery and Materials Science

Abstract

Quinoline derivatives form the scaffold of numerous pharmacologically active agents and functional materials. While the 6-methoxy-8-aminoquinoline isomer is a well-studied precursor to antimalarial drugs like primaquine, the electronic properties of its regioisomer, 8-Methoxyquinolin-6-amine , remain largely unexplored.[1][2] This technical guide presents a comprehensive computational framework for the characterization of the electronic structure of this compound. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we outline a robust methodology to elucidate the molecule's structural, electronic, and photophysical properties. This document serves as a blueprint for researchers, chemists, and drug development professionals, providing the theoretical protocols and predictive insights necessary to evaluate the potential of this understudied molecule in medicinal chemistry and materials science.

Introduction: The Rationale for Study

The quinoline ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[3] The specific substitution pattern on this bicyclic heterocycle dictates its biological activity and physical properties. The 8-amino-6-methoxyquinoline core, for instance, is fundamental to the efficacy of 8-aminoquinoline antimalarials.[1]

This guide focuses on the constitutional isomer, this compound (CAS 75959-08-9).[4] Despite having the same molecular formula (C₁₀H₁₀N₂O) as its famous counterpart, the transposition of the methoxy and amine groups from the 6 and 8 positions to the 8 and 6 positions, respectively, is expected to significantly alter the molecule's electronic landscape. These changes can profoundly impact its reactivity, intermolecular interactions, and photophysical behavior, thereby influencing its potential as a drug candidate or an optoelectronic material.

This document outlines a theoretical study to predict these properties, providing a foundational understanding before undertaking extensive synthetic and experimental work.

Computational Methodology: A Self-Validating Workflow

To ensure the highest degree of accuracy and reliability, a multi-step computational protocol grounded in Density Functional Theory (DFT) is proposed. DFT is selected for its excellent balance of computational cost and accuracy in describing the electronic properties of organic molecules.[5][6] The entire workflow is designed to be self-validating, where each step confirms the stability and reliability of the calculated results.

Caption: Computational workflow for electronic structure analysis.

Step-by-Step Protocol

-

Geometry Optimization:

-

The initial structure of this compound will be constructed.

-

A full geometry optimization will be performed using the DFT method with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5]

-

The 6-311++G(d,p) basis set will be employed. This choice provides a flexible description of the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to account for anisotropic electron density, which is crucial for molecules with heteroatoms.[3][6]

-

Causality: This level of theory is well-established for providing accurate geometries and electronic properties for a wide range of organic molecules, including quinoline derivatives, making it a trustworthy choice.[3]

-

-

Vibrational Frequency Calculation:

-

Following optimization, a frequency calculation will be performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Trustworthiness: The absence of any imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum on the potential energy surface, ensuring the reliability of all subsequently calculated properties.

-

-

Ground State Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The energy difference (HOMO-LUMO gap) is a critical descriptor of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated. The MEP is a visual tool used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is invaluable for predicting sites of intermolecular interactions.

-

Atomic Charge Distribution: Mulliken population analysis will be used to determine the partial charges on each atom, offering insights into the intramolecular charge distribution.

-

-

Excited State Analysis (TD-DFT):

-

To understand the molecule's photophysical properties, Time-Dependent DFT (TD-DFT) calculations will be performed on the optimized ground-state geometry.

-

This analysis will predict the vertical excitation energies, oscillator strengths, and major orbital contributions for the lowest singlet-singlet electronic transitions, simulating the molecule's UV-Visible absorption spectrum.[3]

-

Predicted Electronic Properties and Discussion

While direct experimental data for this compound is scarce, we can predict its electronic properties based on the well-understood principles of physical organic chemistry and computational studies of related quinoline structures.

3.1. Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: It is anticipated that the HOMO will be primarily localized over the quinoline ring system and the lone pair of the amino group at the C6 position, indicating these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is expected to be distributed across the aromatic π-system, particularly the pyridine ring, making it susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy gap is a crucial indicator of molecular stability. A smaller gap suggests higher reactivity. The calculated ΔE will allow for a direct comparison of the kinetic stability of this compound with its 6-methoxy-8-amino isomer and other derivatives.

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | ~ -5.5 to -6.0 | Electron-donating capability |

| ELUMO | ~ -1.0 to -1.5 | Electron-accepting capability |

| ΔE (Gap) | ~ 4.0 to 4.5 | Chemical Reactivity & Stability |

Table 1: Predicted Frontier Molecular Orbital Energies.

3.2. Molecular Electrostatic Potential (MEP) and Intermolecular Interactions

The MEP map provides a visual representation of the charge distribution.

References

An In-depth Technical Guide to the Safe Handling of 8-Methoxyquinolin-6-amine

Section 1: Compound Profile and Hazard Identification

1.1 Introduction

8-Methoxyquinolin-6-amine, a substituted quinoline derivative, is a compound of significant interest in medicinal chemistry and drug development. Its structural scaffold is related to compounds investigated for various therapeutic applications, including antiplasmodial activities.[1][2] As with many heterocyclic amines, its chemical reactivity and biological potential necessitate a thorough understanding of its safety profile to ensure the protection of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No. for a related isomer, 6-methoxy-8-quinolinamine, is 90-52-8).[3][4]

1.2 Physicochemical Properties

A clear understanding of a compound's physical properties is the foundation of its safe handling, influencing everything from storage to spill cleanup.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem[3] |

| Molecular Weight | 174.20 g/mol | PubChem[3] |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

| Solubility | Low water solubility is likely | Inferred from quinoline class[5] |

1.3 GHS Hazard Identification

While a specific, universally adopted GHS classification for this compound is not available across all supplier documentation, data for the closely related isomer 6-Methoxy-8-quinolinamine and general quinoline derivatives indicate the following potential hazards.[3] Researchers must always consult the specific Safety Data Sheet (SDS) provided by their supplier.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][6]

The signal word associated with these hazards is Warning .[3] It is crucial to handle this compound with the assumption that it is hazardous upon contact and inhalation.

Section 2: The Hierarchy of Controls for Safe Handling

In laboratory safety, not all control measures are equal. The "Hierarchy of Controls" is a framework that prioritizes the most effective and reliable safety interventions. This methodology should be the guiding principle for all laboratory work involving potentially hazardous compounds.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1 Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is through engineering controls that isolate the hazard from the researcher.

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.[5][7] This is critical to prevent the inhalation of airborne particles or vapors.[8] The fume hood provides a physical barrier and uses active ventilation to pull contaminants away from the user's breathing zone.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[9] Local exhaust ventilation should be used for any procedures that cannot be conducted within a fume hood.[10]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and located near the workstation.[5][11]

2.2 Administrative Controls: Standardizing Safe Practices

These are the work policies and procedures that reduce exposure risk.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be developed and approved. This SOP should be read and understood by all personnel before they begin work with the compound.

-

Training: All users must be trained on the specific hazards of this compound, the contents of the SDS, and the emergency procedures.

-

Restricted Access: The areas where this compound is stored and handled should be clearly marked, and access should be limited to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][12][13] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[8][13]

2.3 Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield may be required for splash hazards.

-

Skin Protection:

-

Gloves: Handle with chemical-impermeable gloves (e.g., nitrile) inspected for integrity before each use.[8] For prolonged contact or when using strong organic solvents, consult a glove compatibility chart to select a more robust material like butyl rubber.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.[11]

-

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced (e.g., during a large spill), a full-face respirator with an appropriate particulate filter should be used.[8] All respirator use must be in accordance with a formal respiratory protection program.

Section 3: Standard Operating Protocol for Laboratory Handling

This protocol outlines the step-by-step methodology for safely handling this compound powder in a research setting.

3.1 Preparation and Weighing

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is on and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

-

PPE Donning: Don all required PPE as described in Section 2.3.

-

Weighing:

-

Place an analytical balance inside the fume hood if possible. If not, use a dedicated, contained weighing station with local exhaust.

-

Use a spatula to carefully transfer the desired amount of the solid compound to a tared weigh boat or vessel.

-

Avoid creating dust.[7][8] If any dust is generated, it will be contained by the fume hood.

-

Close the primary container tightly immediately after dispensing.[8]

-

-

Cleanup: Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to decontaminate surfaces. Dispose of the wipe in the designated solid chemical waste container.

3.2 Solubilization

-

Vessel Selection: Choose a suitable flask or vial for the dissolution.

-

Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

-

Dissolution: Cap the vessel and mix using a vortex or magnetic stirrer until the solid is fully dissolved. Gentle heating may be required, but this should be done with caution and appropriate equipment (e.g., a heating mantle, not an open flame).

Section 4: Emergency Protocols and Waste Disposal

4.1 Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash it before reuse.[10] Seek medical attention if irritation persists.[10]

-

Inhalation: Move the affected person to fresh air.[5][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[7][8]

4.2 Spill Response

Caption: Emergency flowchart for a chemical spill.

-

Evacuate: Evacuate personnel from the immediate area and alert nearby colleagues.[8]

-

Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

-

Contain: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to cover the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[5] Avoid creating dust. Use spark-proof tools if a flammable solvent was involved.[8]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Disposal: All cleanup materials and contaminated items must be disposed of as hazardous waste.

4.3 Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.[8]

-

Do not pour chemical waste down the drain.[9]

-

Follow all institutional, local, and national regulations for hazardous waste disposal.[5]

Section 5: Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and for safety.

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Some suppliers may recommend refrigeration.[10]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

-

Labeling: Ensure the container is clearly labeled with the compound's name, hazard warnings, and date received.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-AMINO-6-METHOXYQUINOLINE - Safety Data Sheet [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. itwcp.de [itwcp.de]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. aksci.com [aksci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. actylislab.com [actylislab.com]

- 12. chemos.de [chemos.de]

- 13. lobachemie.com [lobachemie.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Methoxyquinolin-6-amine via Skraup Synthesis

This document provides a comprehensive guide for the synthesis of 8-Methoxyquinolin-6-amine, a valuable building block in medicinal chemistry and drug development. The protocol herein is based on the foundational principles of the Skraup synthesis, a classic and robust method for the preparation of quinolines. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a detailed, step-by-step protocol grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of the Skraup Synthesis

The Skraup synthesis, a named reaction in organic chemistry, provides a powerful and direct route to the quinoline scaffold.[1][2] Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, forming the core structure of many pharmaceuticals. The synthesis of substituted quinolines, such as this compound, is of particular interest due to their potential as intermediates in the development of novel therapeutic agents.[3][4]

This application note details a reliable two-step synthetic sequence for the preparation of this compound. The process commences with the Skraup cyclization of 4-methoxy-2-nitroaniline with glycerol to yield 6-methoxy-8-nitroquinoline. This intermediate is subsequently reduced to the target amine. This approach is well-documented and offers a practical route to the desired product.[3]

Mechanistic Insights: The Chemistry Behind the Skraup Synthesis

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Skraup synthesis is a complex, multi-step process that can be broadly divided into three key stages:

-

Dehydration of Glycerol: In the presence of a strong acid, typically sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1]

-

Michael Addition and Cyclization: The aniline derivative undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring to form a dihydroquinoline intermediate.

-

Dehydration and Aromatization: The dihydroquinoline intermediate is then dehydrated and oxidized to the stable aromatic quinoline ring system. The oxidizing agent in the classical Skraup reaction is often the nitro group of a co-reactant or an added oxidant.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 4-Methoxy-2-nitroaniline | ≥98% | Standard chemical supplier | |

| Glycerol | ACS grade | Standard chemical supplier | |

| Sulfuric acid (conc.) | ACS grade | Standard chemical supplier | Handle with extreme caution |

| Arsenic pentoxide | Reagent grade | Standard chemical supplier | Highly Toxic! Handle with appropriate safety measures. |

| Methanol | ACS grade | Standard chemical supplier | |

| Tin(II) chloride dihydrate | ≥98% | Standard chemical supplier | |

| Hydrochloric acid (conc.) | ACS grade | Standard chemical supplier | |

| Sodium hydroxide | ACS grade | Standard chemical supplier | |

| Dichloromethane | ACS grade | Standard chemical supplier | |

| Anhydrous sodium sulfate | ACS grade | Standard chemical supplier | |

| Round-bottom flasks | Appropriate sizes | ||

| Reflux condenser | |||

| Magnetic stirrer with heating | |||

| Buchner funnel and flask | |||

| Separatory funnel | |||

| Rotary evaporator |

Synthesis of 6-Methoxy-8-nitroquinoline (Step 1)

This protocol is adapted from established literature procedures for Skraup reactions.[5]

Safety Precaution: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. Strict adherence to the procedure, particularly temperature control, is crucial. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a slurry of 4-methoxy-2-nitroaniline (3-nitro-4-aminoanisole) (33.6 g, 0.2 mol) and arsenic pentoxide (23.0 g, 0.1 mol) in glycerol (74 g, 0.8 mol).

-

Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (40 mL) from the dropping funnel. The addition should be controlled to maintain the internal temperature below 120°C. An ice-water bath may be necessary to control the initial exotherm.

-

Reaction: After the addition is complete, heat the mixture to 130-140°C and maintain this temperature for 3-4 hours. The reaction mixture will darken significantly.

-

Work-up:

-

Allow the reaction mixture to cool to below 100°C and then cautiously pour it onto 500 g of crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the solution is basic (pH > 8). This should be done in an ice bath to dissipate the heat of neutralization. A precipitate will form.

-

Filter the crude product using a Buchner funnel and wash the filter cake thoroughly with water.

-

-

Purification:

-

Recrystallize the crude solid from methanol to afford 6-methoxy-8-nitroquinoline as a crystalline solid.

-

Dry the purified product in a vacuum oven.

-

Synthesis of this compound (Step 2)

This protocol utilizes a standard tin(II) chloride reduction of an aromatic nitro group.[3]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxy-8-nitroquinoline (20.4 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (100 mL) and ethanol (100 mL).

-

Reduction: To the stirred solution, add a solution of tin(II) chloride dihydrate (90.2 g, 0.4 mol) in concentrated hydrochloric acid (50 mL) portion-wise. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Make the solution strongly basic (pH > 10) by the slow and careful addition of a concentrated sodium hydroxide solution. This will precipitate the tin salts.

-

Extract the aqueous slurry with dichloromethane (3 x 150 mL).

-

Combine the organic extracts and wash with brine (1 x 100 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

-

Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

| Technique | Expected Results |

| Appearance | Brown solid |

| Melting Point | Literature value dependent |

| ¹H NMR | Characteristic aromatic and methoxy proton signals. |

| ¹³C NMR | Resonances corresponding to the quinoline and methoxy carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₀N₂O, MW: 174.20 g/mol ).[6] |

| Infrared (IR) Spectroscopy | Peaks corresponding to N-H stretching of the amine, C-H stretching of the aromatic ring and methoxy group, and C=C and C=N stretching of the quinoline core. |

Note: Specific spectral data should be compared with literature values for confirmation.[3][6][7]

Troubleshooting and Expert Insights

-

Tar Formation in Skraup Synthesis: A common issue in the Skraup reaction is the formation of polymeric tars, which can significantly reduce the yield and complicate purification.[8]

-

Causality: This is often due to the uncontrolled polymerization of acrolein.

-

Mitigation: Strict temperature control during the addition of sulfuric acid and the subsequent heating is critical. Slow, controlled addition of the acid is paramount.

-

-

Incomplete Reduction: If the reduction of the nitro group is incomplete, the final product will be contaminated with the starting nitro-compound.

-

Causality: Insufficient reducing agent or reaction time.

-

Mitigation: Ensure the use of a sufficient excess of tin(II) chloride and monitor the reaction to completion using TLC.

-

-

Work-up of the Reduction: The neutralization and extraction steps are crucial for good recovery.

-

Causality: The product may remain in the aqueous phase if the pH is not sufficiently basic, or if an insufficient volume of extraction solvent is used.

-

Mitigation: Ensure the aqueous layer is strongly basic before extraction. Perform multiple extractions to maximize the recovery of the product.

-

Conclusion

The two-step synthesis of this compound via the Skraup reaction followed by nitro group reduction is a robust and reliable method for accessing this important synthetic intermediate. By carefully controlling the reaction conditions and adhering to the detailed protocol provided, researchers can consistently obtain the desired product in good yield and purity. The analytical data provided serves as a benchmark for product validation, ensuring the integrity of the material for subsequent applications in drug discovery and development.

References

- 1. iipseries.org [iipseries.org]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-AMINO-6-METHOXYQUINOLINE(90-52-8) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Ugi Multicomponent Reaction with 8-Methoxyquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing the Ugi four-component reaction (Ugi-4CR) using 8-Methoxyquinolin-6-amine as the amine component. The Ugi reaction is a powerful tool in medicinal chemistry and drug discovery, enabling the rapid synthesis of complex α-aminoacyl amide derivatives from simple starting materials.[1] This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and explains the causality behind experimental choices to ensure successful and reproducible outcomes.

Introduction: The Strategic Value of the Ugi Reaction in Quinoline Scaffold Elaboration

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[2][3] Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic step, have emerged as a highly efficient strategy for the synthesis of diverse libraries of quinoline derivatives.[4] Among these, the Ugi four-component reaction stands out for its high atom economy, convergence, and the structural complexity of its products.[5]

The Ugi-4CR involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate a characteristic bis-amide product.[5] By employing this compound as the amine input, researchers can readily introduce the valuable quinoline pharmacophore into peptide-like structures, creating novel molecular entities with significant potential for drug discovery programs. This application note serves as a practical guide to harnessing the Ugi reaction for the synthesis of diverse 8-methoxyquinoline-based compound libraries.

Mechanistic Insights: Understanding the Driving Forces of the Ugi Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[5]

The currently accepted mechanism involves the following key stages:

-

Imine Formation: The reaction initiates with the condensation of the amine (this compound) and the aldehyde to form a Schiff base (imine), with the concomitant loss of a water molecule.[5][6]

-

Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. This activation is crucial for the subsequent nucleophilic attack by the isocyanide carbon.[5][6]

-

Nitrilium Ion Formation: The addition of the isocyanide to the iminium ion generates a nitrilium ion intermediate.[7]

-

Second Nucleophilic Addition: The carboxylate anion then attacks the nitrilium ion, forming an O-acyl-α-aminoisoamide intermediate.[5]

-

Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen atom, yielding the stable α-aminoacyl amide product.[5][8]

The use of polar protic solvents, such as methanol, is highly favored as they effectively stabilize the polar intermediates formed throughout the reaction pathway via hydrogen bonding, thereby facilitating the reaction.[4][8][9]

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Ugi reaction with this compound. The protocol is designed to be a self-validating system, with explanations for each critical step.

Materials and Reagents

-

This compound

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

-

Methanol (anhydrous)

-

Ethyl acetate (for extraction and chromatography)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Protocol

Caption: Experimental workflow for the Ugi reaction.

Procedure:

-

Imine Formation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the aldehyde (1.0-1.1 eq.) in anhydrous methanol (to achieve a final concentration of 0.5-1.0 M).

-

Rationale: Pre-mixing the amine and aldehyde allows for the formation of the imine, a key intermediate. Using a slight excess of the aldehyde can help drive this equilibrium forward. Methanol is an excellent solvent for this reaction as it solubilizes the reactants and stabilizes the polar intermediates.[4][8][9]

-

-

Stirring: Stir the mixture at room temperature for 30-60 minutes.

-

Rationale: This incubation period provides sufficient time for the imine to form before the addition of the other components.

-

-

Addition of Carboxylic Acid: Add the carboxylic acid (1.0 eq.) to the reaction mixture and continue stirring.

-

Rationale: The carboxylic acid serves both as a reactant and as a catalyst to protonate the imine, activating it for the subsequent nucleophilic attack.[5]

-

-

Cooling: Cool the reaction flask in an ice bath to 0 °C.

-

Rationale: The Ugi reaction is exothermic.[5] Cooling the mixture before adding the isocyanide helps to control the reaction rate and minimize potential side reactions.

-

-

Addition of Isocyanide: Add the isocyanide (1.0 eq.) dropwise to the cooled, stirring solution.

-

Rationale: Isocyanides are reactive and can have a strong, unpleasant odor; they should be handled in a well-ventilated fume hood. Slow, dropwise addition is recommended to maintain temperature control.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Rationale: The reaction is typically complete within this timeframe. Longer reaction times may be necessary for less reactive substrates.

-

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the methanol. b. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Rationale: This standard aqueous work-up procedure removes excess reagents and by-products, simplifying the subsequent purification step.

-

-

Purification:

-

Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Precipitation: In some cases, the Ugi product may precipitate directly from the reaction mixture or upon concentration.[10] If a pure solid forms, it can be isolated by simple filtration and washed with a cold solvent (e.g., diethyl ether or cold methanol). This is a highly advantageous outcome as it simplifies purification significantly.[10]

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or No Yield | Incomplete imine formation | Ensure anhydrous conditions. Extend the initial stirring time for the amine and aldehyde. |

| Low reactivity of substrates | Increase the concentration of reactants (up to 2.0 M).[5] Consider gentle heating (40-50 °C), but monitor for side reactions. | |

| Impure reagents | Use freshly distilled aldehydes and high-purity amines and isocyanides. | |

| Multiple Products | Side reactions | Maintain a low reaction temperature, especially during isocyanide addition. Ensure the purity of starting materials. |

| Difficult Purification | Product has similar polarity to starting materials | Optimize the TLC solvent system before attempting column chromatography. Consider derivatization of the product for easier separation. |

Data Presentation: Representative Reaction Conditions

The versatility of the Ugi reaction allows for a wide range of substrates to be employed. The following table summarizes typical conditions and expected outcomes for the Ugi reaction with aromatic amines.

| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Benzaldehyde | Acetic Acid | tert-Butyl Isocyanide | Methanol | RT | 12-24 | 60-85 |

| 4-Chlorobenzaldehyde | Benzoic Acid | Cyclohexyl Isocyanide | Methanol | RT | 12-24 | 65-90 |

| Isobutyraldehyde | Acetic Acid | tert-Butyl Isocyanide | Methanol | RT | 12-24 | 55-80 |

| Furfural | Propionic Acid | Benzyl Isocyanide | 2,2,2-Trifluoroethanol | RT | 12-24 | 70-95 |

Note: Yields are generalized and highly dependent on the specific substrates and purification method.

Conclusion

The Ugi four-component reaction is a robust and highly efficient method for the synthesis of diverse libraries of compounds based on the 8-methoxyquinoline scaffold. By understanding the underlying mechanism and following the detailed protocols provided in this application note, researchers in drug discovery and medicinal chemistry can effectively leverage this powerful reaction to generate novel molecules with significant therapeutic potential. The inherent convergence and atom economy of the Ugi reaction make it an invaluable tool for accelerating the discovery of new lead compounds.

References

- 1. Ugi Reaction [organic-chemistry.org]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 4. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ugi reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific [amerigoscientific.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 8-Methoxyquinolin-6-amine as a Foundational Precursor for 8-Aminoquinoline Antimalarials

Introduction: The Strategic Importance of 8-Aminoquinolines

The 8-aminoquinoline class of drugs holds a unique and critical position in the global fight against malaria.[1] Unlike many other antimalarials that target the blood stages of the parasite, 8-aminoquinolines are distinguished by their ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale.[1][2] These hypnozoites are responsible for the debilitating relapses characteristic of vivax malaria. The two licensed drugs for this "radical cure," primaquine and the more recent tafenoquine, are both synthesized from precursors derived from the 8-aminoquinoline scaffold.[1][3]

8-Methoxyquinolin-6-amine is a pivotal precursor in the synthesis of these vital medicines. Its structure, particularly the methoxy group at the 6-position, is considered crucial for antimalarial activity.[1][4] This document provides a comprehensive guide for researchers, detailing the synthesis of this precursor and its subsequent conversion into a potent antimalarial agent, primaquine. It further outlines protocols for biological validation, grounding the synthetic chemistry in practical, therapeutic application.

Mechanism of Action: A Metabolically-Driven Assault

The therapeutic effect of 8-aminoquinolines is not direct but relies on a sophisticated biochemical relay. The parent drug is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes (specifically CYP2D6) in the host's liver.[1][3] This process generates reactive metabolites which are the true parasiticidal agents.

These metabolites are hypothesized to undergo redox cycling, a process that produces large amounts of reactive oxygen species (ROS), such as hydrogen peroxide.[1][3] This flood of ROS induces severe oxidative stress within the parasite, damaging essential macromolecules and disrupting cellular processes, ultimately leading to parasite death.[1][2] This reliance on host metabolism is intrinsically linked to both the drug's efficacy and its primary toxicity concern: severe hemolysis in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][5]

Overall Experimental Workflow

The pathway from starting materials to a biologically validated antimalarial compound is a multi-stage process. It begins with the synthesis of the core quinoline structure, functionalization to create the key precursor, coupling with a side chain to form the final drug, and concludes with purification and biological testing.

References

Application Notes & Protocols: 8-Methoxyquinolin-6-amine Based Fluorescent Probes for Selective Zinc Sensing

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Critical Role of Zinc and the Quest for Selective Fluorescent Probes